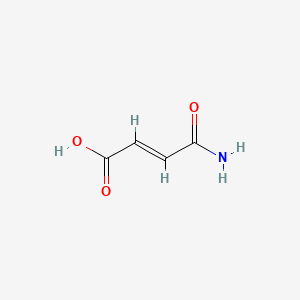

Fumaramic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-amino-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQQTNAZHBEJLS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2987-87-3, 557-24-4 | |

| Record name | Fumaramic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-carbamoylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Fumaramic Acid

Synthesis and Characterization of Fumaramic Acid Derivatives and Conjugates

Solid-Phase Synthesis and Combinatorial Library Development of this compound Analogues

Searches for solid-phase synthesis and combinatorial library development specifically pertaining to this compound analogues did not yield direct results. While research exists on combinatorial libraries derived from fumaric acid (the dicarboxylic acid), such as peptide libraries ( acs.org), and general methodologies for solid-phase synthesis and combinatorial library construction are well-documented ( aisti.co.jp, acs.org, ufl.edu), no specific studies detailing the synthesis or library development of this compound analogues using solid-phase techniques were identified in the provided search results.

Kinetic Studies of this compound Synthesis Reactions and Interconversions

The investigation into kinetic studies related to the synthesis reactions and interconversions of this compound also did not yield specific findings. The search results provided a significant amount of information regarding the kinetics of fumaric acid (the dicarboxylic acid) in various processes, including its production, isomerization from maleic acid, oxidation, and hydrogenation ( rsc.org, creative-proteomics.com, nih.gov, acs.org, researchgate.net, researchgate.net, nih.gov, acs.org, researchgate.net, orgsyn.org, mdpi.com, chemicalbook.com, nih.gov). However, no studies were found that specifically detail the kinetic parameters for the synthesis or interconversion reactions of this compound (fumaric acid monoamide).

Based on the conducted searches, there is a lack of specific scientific literature detailing the solid-phase synthesis and combinatorial library development of this compound analogues, as well as kinetic studies concerning its synthesis reactions and interconversions. The available research predominantly focuses on fumaric acid, the dicarboxylic acid. Therefore, a detailed article with data tables and specific research findings for this compound on these topics, as requested, cannot be generated from the provided search results.

Compound List

this compound (Fumaric acid monoamide) - No specific analogues or detailed research findings were identified for the requested sections.

Fumaric acid - Extensive research exists on its kinetics and synthesis, but this is distinct from this compound.

Biochemical Metabolism and Mechanistic Interactions of Fumaramic Acid

Participation of Fumaric Acid in Cellular Metabolic Pathways

Fumaric acid, primarily in its ionized form, fumarate (B1241708), is a key metabolite integrated into the core of cellular metabolism. It serves as a critical link in several interconnected pathways responsible for energy generation, carbon flow, and biosynthesis.

Investigations into Fumaric Acid's Role in Carbon Metabolism and Central Metabolic Cycles (e.g., TCA Cycle Intersections)

Fumaric acid is a well-established intermediate in the Tricarboxylic Acid (TCA) cycle, also known as the Krebs cycle, which is a fundamental metabolic pathway for cellular energy production in the form of adenosine triphosphate (ATP). wikipedia.orgbritannica.com The cycle occurs within the mitochondria of eukaryotic cells.

The participation of fumarate in the TCA cycle involves two sequential enzymatic reactions:

Formation from Succinate: Fumarate is synthesized through the oxidation of succinate. This reaction is catalyzed by the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain). wikipedia.orgknowde.com

Conversion to Malate: Fumarate is then hydrated to form L-malate, a reaction catalyzed by the enzyme fumarase (or fumarate hydratase). wikipedia.orgnorbidar.com This L-malate is subsequently oxidized to regenerate oxaloacetate, allowing the cycle to continue. britannica.comnorbidar.com

Through its position in the TCA cycle, fumaric acid is integral to the catabolism of carbohydrates, fats, and proteins, which are broken down into acetyl-CoA and fed into the cycle. britannica.commdpi.com Beyond its role in energy production, the TCA cycle provides precursors for the biosynthesis of other molecules, and fumarate's presence helps maintain the pool of these essential intermediates. norbidar.com In some organisms, such as various plants, fumaric acid can also act as a temporary storage form for fixed carbon, similar to starch and sugars. norbidar.com

Biochemical Conversion Pathways of Fumaric Acid in Microbial Systems

Microbial systems exhibit diverse metabolic capabilities and can utilize or produce fumaric acid through various biochemical conversion pathways. These pathways are of significant interest for biotechnological applications, including the production of valuable chemicals.

Conversion to L-Malic Acid: Numerous microorganisms possess the enzyme fumarase, which enables the efficient bioconversion of fumaric acid into L-malic acid. This reversible hydration reaction is a key step in microbial metabolism. nih.gov

Conversion to Succinic Acid: Certain bacteria, including genetically engineered strains of Escherichia coli, can convert fumaric acid into succinic acid. nih.gov This bioconversion is achieved through the action of fumarate reductase, an enzyme that catalyzes the reduction of fumarate. nih.gov In studies using recombinant E. coli, the provision of glucose was found to stimulate the rate of succinic acid production from fumaric acid. nih.gov

Production by Fermentation: Many fungal species, particularly of the genus Rhizopus (e.g., Rhizopus oryzae), are known to produce and accumulate significant quantities of fumaric acid through fermentation. knowde.comresearchgate.net This process typically involves the reductive carboxylation of pyruvate, which is derived from glucose via glycolysis. researchgate.net

Enzymatic Biotransformation of Fumaric Acid and its Precursors/Metabolites

The metabolism of fumaric acid is tightly regulated by specific enzymes that catalyze its formation and conversion. These enzymes are crucial for maintaining metabolic homeostasis.

Succinate Dehydrogenase: This enzyme, embedded in the inner mitochondrial membrane, catalyzes the oxidation of succinate to fumarate, linking the TCA cycle directly to the electron transport chain. wikipedia.org

Fumarase (Fumarate Hydratase): This enzyme catalyzes the reversible hydration of fumarate to L-malate. norbidar.com In eukaryotes, fumarase exists in both mitochondrial and cytosolic forms. nih.gov The mitochondrial isoenzyme functions within the TCA cycle, while the cytosolic form is thought to be involved in the metabolism of amino acids and the urea cycle. nih.govresearchgate.net

Argininosuccinate Lyase and Adenylosuccinate Lyase: Fumarate is also a product of other metabolic pathways. In the urea cycle and in purine biosynthesis, fumarate is generated by the enzymes argininosuccinate lyase and adenylosuccinate lyase, respectively. researchgate.net These pathways connect nitrogen metabolism with the carbon metabolism of the TCA cycle. researchgate.net

| Enzyme | Precursor/Metabolite | Product | Metabolic Pathway |

| Succinate Dehydrogenase | Succinate | Fumarate | TCA Cycle |

| Fumarase | Fumarate | L-Malate | TCA Cycle |

| Fumarate Reductase | Fumarate | Succinate | Anaerobic Respiration (Microbial) |

| Argininosuccinate Lyase | Argininosuccinate | Arginine + Fumarate | Urea Cycle |

| Adenylosuccinate Lyase | Adenylosuccinate | AMP + Fumarate | Purine Biosynthesis |

Molecular Mechanisms of Fumaric Acid's Biological Activities in Model Systems

Fumaric acid and its derivatives can exert biological effects by directly interacting with and modulating the function of proteins, particularly enzymes. These interactions can range from reversible inhibition to covalent modification.

Enzyme Inhibition and Activation Profiles of Fumaric Acid (e.g., tyrosinase inhibition, glutamate decarboxylase inhibition)

Tyrosinase Inhibition: Fumaric acid has been identified as a reversible inhibitor of tyrosinase, a key enzyme involved in melanin biosynthesis. nih.govresearchgate.net Kinetic studies have demonstrated that it acts as a parabolic non-competitive inhibitor. nih.govresearchgate.net The inhibition constant (Kislope) was determined to be 12.64 ± 0.75 mM, with a half-maximal inhibitory concentration (IC₅₀) of 13.7 ± 0.25 mM. nih.gov Computational docking simulations suggest that fumaric acid interacts with key histidine residues (HIS263 and HIS85) in the active site of the enzyme. nih.govresearchgate.net This inhibitory action makes fumaric acid a potential natural agent for regulating pigmentation. nih.gov

Glutamate Decarboxylase Inhibition: Glutamate decarboxylase (GAD) is the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA from glutamate. wikipedia.orgscbt.com Extensive searches of scientific literature did not yield evidence that fumaric acid acts as a direct inhibitor of glutamate decarboxylase. Known inhibitors of GAD include compounds like L-allylglycine, but fumaric acid is not typically listed among them. scbt.comdntb.gov.ua

Molecular Interactions with Biological Macromolecules in In Vitro Studies (e.g., receptor binding, protein interactions)

The primary molecular interaction of fumaric acid with biological macromolecules occurs through a non-enzymatic, covalent modification known as succination . This process involves the covalent binding of fumarate to the sulfhydryl groups of cysteine residues within proteins. nih.govnih.gov

The reaction is a Michael-type addition, where the nucleophilic thiol group of cysteine attacks the electrophilic double bond of fumaric acid. nih.govresearchgate.net This post-translational modification forms an S-(2-succino)cysteine adduct, which can alter the structure and function of the target protein. nih.govresearchgate.net Studies have shown that this covalent interaction is dependent on factors like pH, with increased reactivity observed under more acidic conditions which favor the protonated hydrogen fumarate species. nih.gov

Modulation of Cellular Processes by Fumaramic Acid in In Vitro and Pre-clinical Animal Models

Information specifically detailing the effects of this compound on cellular processes in in vitro and pre-clinical animal models is not available in the public domain. Scientific studies have extensively investigated fumaric acid and its derivatives, which are known to modulate cellular pathways related to inflammation and oxidative stress, primarily through the activation of the Nrf2 transcription factor. However, these findings cannot be directly attributed to this compound without specific experimental evidence.

Antimicrobial Mechanisms of Action of this compound Against Pathogenic Microorganisms (e.g., bacteria, fungi)

There is a lack of specific research on the antimicrobial mechanisms of this compound against pathogenic bacteria and fungi. The antimicrobial properties that have been studied are associated with fumaric acid, which is thought to exert its effects by lowering intracellular pH, disrupting the cell membrane, and potentially interfering with cellular biosynthesis and quorum sensing in microorganisms. Without dedicated studies on this compound, its specific mechanisms of antimicrobial action remain uncharacterized.

Due to the absence of research data for this compound in these specific areas, no data tables or detailed research findings can be provided.

Spectroscopic and Advanced Analytical Characterization of Fumaramic Acid

Vibrational Spectroscopy Applications in Fumaramic Acid Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is fundamental for identifying functional groups and understanding molecular vibrations, which are sensitive to molecular structure, conformation, and intermolecular interactions.

Fumaric acid, ((E)-butenedioic acid), a trans-isomer, is known to exhibit conformational flexibility, with various conformers predicted and observed, often stabilized by intramolecular hydrogen bonding. uc.ptnih.govacs.orgmdpi.com These conformational differences can lead to distinct spectral features in both IR and Raman spectra.

Infrared (IR) Spectroscopy: IR spectroscopy probes the absorption of infrared radiation by molecular vibrations, providing characteristic fingerprints for functional groups. For fumaric acid, key IR absorptions include the C=O stretching vibration of the carboxylic acid group, typically observed around 1680 cm⁻¹, and the C=C stretching vibration. mdpi.com The O-H stretching modes of the carboxylic acid groups, particularly when involved in hydrogen bonding, contribute to broad absorption bands. mdpi.com Studies on protonated fumaric acid have shown significant shifts in vibrational frequencies, indicating changes in protonation states. d-nb.info In the context of co-crystals or complexes involving fumaric acid, IR spectroscopy has been utilized to confirm the formation of new crystalline structures through hydrogen bonding interactions. nih.govnih.gov

Raman Spectroscopy: Raman spectroscopy, which measures inelastic scattering of light, complements IR by detecting vibrations that are Raman-active. For fumaric acid, the C=C stretching vibration is a prominent Raman band. mdpi.com Raman spectroscopy has been employed to study the conformational equilibria of fumaric acid and its derivatives, allowing for the characterization of different conformers. uc.ptnih.govacs.org For instance, matrix isolation studies have enabled the observation and vibrational characterization of fumaric acid conformers, with changes in spectral features indicating interconversion between forms. nih.govacs.org Raman spectroscopy is also valuable in identifying fumaric acid within complex mixtures or co-crystals, revealing distinct vibrational modes compared to the parent compounds. nih.govnih.govresearchgate.net

Data Table 1: Representative Vibrational Spectroscopic Features of Fumaric Acid

| Vibration Type | Approximate IR Frequency (cm⁻¹) | Approximate Raman Frequency (cm⁻¹) | Notes | Source(s) |

| C=O Stretching | ~1680 | - | Strong absorption; may show shoulders/splitting due to conformation | mdpi.com |

| C=C Stretching | - | ~1687 | Strong peak | mdpi.com |

| OH Stretching (H-bonded) | Broad absorptions | - | Complex series, indicative of hydrogen bonding in crystal state | mdpi.com |

| CH Stretching | ~3080 | ~3080 | Sharp absorption, similar in IR and Raman | mdpi.com |

Note: Specific assignments and frequencies can vary based on the physical state (solid, solution, matrix isolation), the presence of conformers, or intermolecular interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for detailed structural elucidation, confirming connectivity, and investigating molecular dynamics.

Structural Analysis: ¹H NMR spectroscopy of fumaric acid typically reveals a characteristic singlet for the olefinic protons, reflecting the molecule's symmetry. bipm.org ¹³C NMR spectroscopy provides information about the carbon backbone, with distinct signals for the carboxylic carbons and the olefinic carbons. rsc.org Studies on crystalline fumaric acid have correlated experimental NMR chemical shifts with theoretical calculations, aiding in the understanding of its molecular geometry and intermolecular interactions. rsc.org

Protonation and Dynamics: NMR has been crucial in studying fumaric acid in extreme conditions, such as superacidic media, where it can undergo protonation. d-nb.info Variable-temperature ¹H MAS NMR studies on crystalline fumaric acid have been used to probe segmental dynamics within the crystal lattice. rsc.org NMR can also distinguish fumaric acid from its isomer, maleic acid, by differences in the chemical shifts of their olefinic proton signals. bipm.org Furthermore, ¹H NMR has been employed to quantify the proportion of fumaric acid in complex samples, such as fumaric acid sludge. mdpi.com

Data Table 2: Representative NMR Chemical Shifts for Fumaric Acid (Crystalline State)

| Nucleus | Chemical Shift (ppm) | Assignment/Notes | Source(s) |

| ¹H | ~6.5 | Olefinic protons (singlet) | bipm.org |

| ¹³C | ~167-177 | Carboxylic carbons (C1, C3) | rsc.org |

| ¹³C | ~98 | Olefinic carbons (C2, C4) | rsc.org |

Note: Chemical shifts can vary depending on the solvent, temperature, and crystalline form. The values provided are representative and derived from studies on fumaric acid.

Chromatographic and Mass Spectrometric Techniques for this compound Analysis

Chromatographic and mass spectrometric techniques are vital for the separation, identification, and quantification of this compound and its related compounds in various matrices.

HPLC is a cornerstone technique for the quantitative analysis of fumaric acid, offering high sensitivity, selectivity, and reproducibility. Various RP-HPLC methods have been established for its determination in diverse samples. ajptr.combio-conferences.orgbio-conferences.orgresearchgate.netresearchgate.netscribd.comcreative-proteomics.comoiv.inthelixchrom.com

Methodological Approaches:

Columns: Reversed-phase C18 columns are frequently used, such as Hypersil C18 ajptr.com, ProntoSIL C-18 bio-conferences.orgbio-conferences.orgresearchgate.net, or Aminex HPX-87H scribd.com.

Mobile Phases: Typical mobile phases involve aqueous buffers (e.g., pH 3.0 phosphate (B84403) buffer ajptr.com) or acidified water (e.g., with formic acid bio-conferences.orgbio-conferences.orgresearchgate.net), often combined with organic modifiers like acetonitrile (B52724) ajptr.comijper.org or methanol. Gradient elution is common for optimizing separation. ajptr.comijper.orgufrgs.br

Detection: UV detection is standard, with wavelengths commonly set at 210 nm ajptr.combio-conferences.orgresearchgate.netoiv.int or 205 nm researchgate.net. Diode array detectors (DAD) are also employed for spectral information. bio-conferences.orgbio-conferences.org

Retention Time: The retention time of fumaric acid varies depending on the chromatographic conditions, typically ranging from approximately 3.65 minutes ajptr.com to around 14 minutes scribd.com, with some methods eluting it within 13 minutes. bio-conferences.orgbio-conferences.orgresearchgate.net

Method Validation and Performance: Developed HPLC methods are rigorously validated according to ICH guidelines, demonstrating excellent linearity (correlation coefficients often exceeding 0.999 ajptr.combio-conferences.org), precision (low relative standard deviation, RSD, typically <1% ajptr.com), accuracy (high recovery rates), and robustness. ajptr.combio-conferences.orgresearchgate.net Limits of Detection (LOD) and Quantification (LOQ) are critical for sensitive analysis, with reported values for fumaric acid standards as low as 0.024 µg/mL (LOD) and 0.08 µg/mL (LOQ). ajptr.com

Data Table 3: HPLC Method Parameters for Fumaric Acid Analysis

| Parameter | Method 1 (Example) ajptr.com | Method 2 (Example) bio-conferences.orgbio-conferences.orgresearchgate.net | Method 3 (Example) scribd.com |

| Column | Hypersil C18 (250×4.6mm, 5µm) | ProntoSIL C-18 | Aminex HPX-87H (300 x 7.8 mm) |

| Mobile Phase | pH 3.0 Phosphate Buffer + Acetonitrile (Gradient) | Water + 0.1% Formic Acid (Isocratic) | 0.005 mol/l H₂SO₄ (Isocratic) |

| Flow Rate | 1.0 mL/min | 0.4 mL/min | ~0.6 mL/min |

| Detection Wavelength | 210 nm | UV (205 nm and 235 nm) | 210 nm |

| Column Temperature | 25°C | Room temperature | 40°C |

| Injection Volume | 20 µL | 10 µL | ~15 µL |

| Retention Time | 3.65 min | <13 min (e.g., 13 min including cleaning/re-equilibration) | ~14 min |

| LOD | 0.024 µg/mL | Not specified | Not specified |

| LOQ | 0.08 µg/mL | Not specified | Not specified |

| Linearity (R²) | 1.000 | >0.999 | Not specified |

Due to its low volatility and high polarity, fumaric acid typically requires derivatization prior to GC-MS analysis to enhance its thermal stability and volatility. creative-proteomics.comnih.govd-nb.infonih.govnih.gov

Derivatization Strategies: Common derivatization agents include silylating reagents (e.g., trimethylsilyl (B98337) (TMS) ethers) or chloroformates (e.g., methyl chloroformate (MCF), ethyl chloroformate (ECF)). creative-proteomics.comnih.govd-nb.infonih.govnih.gov These reactions convert the polar functional groups into less polar, more volatile derivatives suitable for GC separation.

GC-MS Analysis: After derivatization, the samples are analyzed using GC coupled with Mass Spectrometry.

Chromatographic Separation: Capillary GC columns, such as those with DB-5MS stationary phases, are commonly employed, often with gradient temperature programming for optimal separation. creative-proteomics.comnih.gov

Mass Spectrometry Detection: Mass spectrometers can operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity or Full Scan mode for comprehensive identification. creative-proteomics.comnih.gov Tandem MS (MS/MS) can provide further structural confirmation. creative-proteomics.com

Fragmentation Patterns: GC-MS analysis of derivatized fumaric acid yields characteristic fragment ions that are crucial for identification and quantification. For TMS derivatives, fragmentation often involves the loss of TMS groups or parts thereof. nih.gov For example, TMS-derivatized fumaric acid can produce fragment ions at m/z 245 and 147. creative-proteomics.com The analysis of ¹³C-labeled standards helps in assigning fragment ions to specific molecular fragments. d-nb.infomassbank.eu Pyrolysis GC-MS (Py-GC-MS) is also applicable for analyzing fumaric acid in complex matrices. mdpi.com

Data Table 4: GC-MS Derivatization and Fragmentation of Fumaric Acid (Illustrative)

| Derivatization Agent | Common GC Column | Detection Mode | Key Fragment Ions (m/z) | Notes | Source(s) |

| Trimethylsilyl (TMS) | DB-5MS | SIM/Full Scan | 245, 147 | Enhances volatility | creative-proteomics.com |

| TMS | DB-5MS | EI-Q | ~260 (derivative mass) | ¹³C-labeled data available | massbank.eu |

| TMS | Various | EI-MS/MS | 101, 117, 189, 217, 265, 307, 335 ([M-15]⁺) | Fragmentation analysis with ¹³C standards | d-nb.infonih.gov |

| Ethyl Chloroformate (ECF) | DB-5MS | GC/TOF-MS | 114, 144, 1020 (MCF), 99, 127, 1181 (ECF) | For MCF and ECF derivatives | nih.gov |

Note: Specific fragment ions and their relative abundances are dependent on the derivatization method, GC conditions, and MS ionization technique.

UPLC-QTOF-MS is a high-resolution technique essential for identifying and characterizing degradation products due to its superior mass accuracy and sensitivity. ijper.orgufrgs.brnih.govresearchgate.netmdpi.com

Application in Degradation Studies: This technique is widely used to identify unknown compounds formed during the degradation of organic molecules. For fumaric acid, UPLC-QTOF-MS has been employed to identify chlorinated byproducts resulting from its oxidation. researchgate.net It has also been instrumental in characterizing degradation products of pharmaceutical compounds, such as Bisoprolol fumarate (B1241708) ijper.org and in identifying fumaric acid within complex biological matrices. researchgate.net

Methodology: UPLC-QTOF-MS analyses typically involve coupling a high-resolution UPLC system with a QTOF mass spectrometer, often utilizing Electrospray Ionization (ESI) in both positive and negative modes. ijper.orgufrgs.br Sophisticated software packages are used for data acquisition, processing, and structural elucidation based on accurate mass measurements and fragmentation data. ijper.orgufrgs.br

Data Table 5: UPLC-QTOF-MS Applications Relevant to Fumaric Acid Analysis

| Analyte/Matrix Studied | Technique Used | Application Area | Key Findings/Role of Fumaric Acid | Source(s) |

| Fumaric Acid | UPLC-QTOF-MS | Degradation product identification | Identified chlorinated byproducts | researchgate.net |

| Compost Matrix | UPLC-QTOF-MS | Suspect/Non-target screening | Fumaric acid identified (conf. level 2a) | researchgate.net |

| Lamivudine/TDF | UHPLC-QTOF/MS | Degradation product identification | Proposed structures of degradation products | ufrgs.br |

| Bisoprolol Fumarate | UHPLC-Q-TOF-MS | Thermal degradation identification | Identified degradation products | ijper.org |

| Linagliptin | LC-Q-ToF-MS | Degradation product identification | Identified degradation products | mdpi.com |

Note: While direct studies on this compound degradation using UPLC-QTOF-MS were not explicitly found, the technique is highly effective for analyzing degradation products of structurally similar organic molecules.

Compound List:

this compound

Fumaric acid

Maleic acid

Dimethyl fumarate

Citric acid

Malic acid

Tartaric acid

Succinic acid

Lactic acid

Pyruvic acid

Glycolic acid

Adipic acid

Propionic acid

Butyric acid

Ethylene glycol

Diethylene glycol

Methanol

Acetonitrile

Formic acid

Potassium dihydrogen orthophosphate

Orthophosphoric acid

Quetiapine fumarate

Acyclovir

Nitrofurantoin

Nicotinamide

Isoniazid

Pyrazinamide

Linagliptin

Bisoprolol fumarate

Lamivudine

Tenofovir disoproxil fumarate

Resorcinol

Silicate

Kaliophilite

Maleic anhydride (B1165640)

Phthalic acid

Succinic anhydride

Acrylic acid

Acetic acid

Phthalic anhydride

Myristic acid

Palmitic acid

Linoleic acid

Oleic acid

Quercetin

Isorhamnetin-4-glucoside

C17-sphinganine

Glycerin palmitate

Monostearin

Isosakuranetin

x,y-dihydroxybenzaldehyde

2-aminopyridinium fumarate

N-(alkyl/aryl/cyclic)thiosemicarbazides

1,3,4-thiadiazoles

Urea

Ascorbate

TCA cycle intermediates

X-ray Diffraction and Solid-State Structural Studies of this compound and its Complexes

X-ray diffraction (XRD) is a fundamental technique for determining the precise three-dimensional arrangement of atoms within a crystal lattice, providing insights into molecular conformation, intermolecular interactions, and packing arrangements. Studies on this compound have revealed its crystalline structure, highlighting the role of hydrogen bonding in its solid-state architecture.

This compound crystallizes in the monoclinic space group P21 rsc.org. The unit cell dimensions are reported as follows: a = 7.367(1) Å, b = 9.041(1) Å, c = 3.742(1) Å, and β = 99.39(1)° rsc.org. Within the crystal lattice, this compound molecules form a two-dimensional hydrogen-bond network. This network is characterized by the formation of cyclic hydrogen-bonded (asymmetric) pairs between the amide and carboxy groups of adjacent molecules, generated by translation. These pairs link to form chains, which are further interconnected along the 21 axis through additional N-H···O hydrogen bonds rsc.org. The conformations of the C:C·C(NH2):O and C:C·C(OH):O groups are syn-planar, contrasting with the antiplanar arrangements observed in α- and β-forms of fumaric acid rsc.org. The mean bond lengths involving non-hydrogen atoms are approximately σ = 0.002 Å rsc.org.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21 |

| Unit Cell Lengths | |

| a | 7.367(1) Å |

| b | 9.041(1) Å |

| c | 3.742(1) Å |

| Unit Cell Angles | |

| β | 99.39(1)° |

| Z (Molecules/cell) | 2 |

| Mean σ (bond) | 0.002 Å |

Electrochemical and Voltammetric Characterization of this compound

Extensive literature searches did not yield direct studies detailing the electrochemical or voltammetric characterization of this compound. The available research in this area predominantly focuses on fumaric acid (the dicarboxylic acid). As the scope of this article is strictly limited to this compound, specific data on its electrochemical behavior, redox potentials, or voltammetric responses cannot be provided based on the current search results.

Electron Paramagnetic Resonance (EPR) Studies of this compound Radicals and Reaction Intermediates

Similarly, direct investigations into the electron paramagnetic resonance (EPR) properties of this compound or its derived radicals and reaction intermediates were not identified in the conducted literature searches. The existing EPR studies in relation to similar compounds primarily involve fumaric acid or its complexes, often in the context of radical trapping or irradiation damage. Therefore, specific EPR spectral data, g-values, or hyperfine coupling constants for this compound radicals cannot be presented within the scope of this article.

Computational and Theoretical Chemistry of Fumaramic Acid

Quantum Chemical Calculations on Fumaramic Acid Conformational Landscapes and Stability

Quantum chemical calculations are fundamental in exploring the intrinsic properties of this compound, such as its electronic structure, the stability of its different spatial arrangements (conformers), and its spectroscopic characteristics.

The electronic structure of this compound and its parent compound, fumaric acid, has been extensively investigated using sophisticated computational methods. Density Functional Theory (DFT), particularly with functionals like B3LYP, and ab initio methods such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (HF), have been employed to model the molecule's properties with high accuracy. researchgate.netuc.ptresearchgate.net

These calculations provide a detailed picture of the electron distribution within the molecule, which is essential for understanding its reactivity and intermolecular interactions. For instance, DFT has been used to study the structural and spectroscopic properties of fumaric acid adducts, showing good agreement between theoretical and experimental findings. researchgate.net The stability of molecular structures is often explored through Natural Bond Orbital (NBO) analysis, which reveals stabilizing hydrogen bonding interactions. researchgate.net Furthermore, analyses like HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) help in predicting the molecule's stability and reactivity. researchgate.net

Fumaric acid, a closely related dicarboxylic acid, can exist in multiple stable conformations. Theoretical calculations have been pivotal in identifying these conformers and determining their relative stabilities. Studies using MP2 and DFT methods have predicted the existence of at least ten conformers for fumaric acid. researchgate.net The three most stable conformers are planar and have relative energies within 5 kJ mol⁻¹. uc.pt

These low-energy conformers all feature a cis arrangement around the C-O single bonds but differ in the relative orientation of their carboxylic acid groups. uc.pt Conformer I (C2h symmetry) has two s-cis O=C-C=C arrangements, Conformer II (Cs symmetry) has one s-cis and one s-trans arrangement, and Conformer III (C2h symmetry) has two s-trans arrangements. uc.pt The relative energy of these conformers increases with the number of s-trans arrangements, which is influenced by weak attractive interactions between the oxygen atoms and β-hydrogen atoms. uc.pt Infrared spectroscopy of fumaric acid isolated in a solid argon matrix has confirmed the presence of these most stable conformers, validating the theoretical predictions. researchgate.netuc.pt

Table 1: Predicted Relative Energies of the Most Stable Fumaric Acid Conformers

| Conformer | Symmetry | Relative Energy (MP2) (kJ mol⁻¹) | Relative Energy (B3LYP) (kJ mol⁻¹) |

|---|---|---|---|

| I | C2h | 0.00 | 0.00 |

| II | Cs | 1.88 | 2.59 |

| III | C2h | 4.81 | 5.23 |

Data sourced from quantum chemical calculations, including zero-point-vibrational-energy correction. uc.pt

Quantum chemical calculations are a powerful tool for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules like this compound. By calculating the harmonic frequencies at a given level of theory (e.g., B3LYP/6-31G(d,p)), researchers can assign the vibrational modes observed in experimental spectra. researchgate.net

For example, the vibrational spectra of fumaric acid have been calculated and used to assign bands observed in IR experiments. researchgate.net This combined experimental and theoretical approach was also used to study a novel ternary eutectic formed between pyrazinamide, fumaric acid, and isoniazid, where DFT simulations helped to understand the structural changes and intermolecular hydrogen bonding effects reflected in the Raman and Terahertz (THz) spectra. acs.org The calculations can pinpoint specific vibrations, such as O-H in-plane bending and C=O stretching, and correlate them to experimentally observed peaks, providing a detailed structural and dynamic picture of the molecule. acs.orgd-nb.info

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies for a Fumaric Acid System

| Experimental Raman Peak (cm⁻¹) | Origin of Vibrational Mode based on DFT Calculation |

|---|---|

| 1387 | In-plane bending vibrations of O-H and C-H, scissor vibrations of N-H |

| 1485 | In-plane bending vibrations of the FA molecule and N-H groups |

| 1724 | Stretching vibration of C=O, scissor vibration of N-H, in-plane bending of O-H |

Data derived from a study on a ternary eutectic containing Fumaric Acid (FA). acs.org

Molecular Dynamics Simulations and Ligand-Protein Interaction Studies of this compound

Molecular dynamics (MD) simulations and molecular docking are computational techniques used to study how a small molecule like this compound might interact with large biological macromolecules, such as proteins. These methods are crucial in fields like drug discovery.

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second. It is frequently used to understand how a ligand, such as fumaric acid, might bind to the active site of a protein.

A notable example is the study of fumaric acid's interaction with tyrosinase, an enzyme central to pigment production. nih.gov Computational docking simulations were performed to identify the binding site and interaction patterns of fumaric acid with this enzyme. The simulations successfully identified a possible binding site for fumaric acid within the enzyme's active site, providing a structural basis for its observed inhibitory activity. nih.gov The results revealed that fumaric acid can position itself to interact with key amino acid residues, specifically the histidine residues HIS263 and HIS85, which are crucial for the enzyme's function. nih.gov Such studies are instrumental in identifying new potential enzyme inhibitors and understanding their mechanisms at a molecular level. nih.gov

Following docking, further computational analysis can predict the binding affinity (the strength of the interaction) and elucidate the mechanism of action. For the fumaric acid-tyrosinase complex, the simulations highlighted the formation of four important hydrogen bonds that stabilize the binding. nih.gov

The combination of enzyme kinetics experiments and computational simulations showed that fumaric acid acts as a reversible, parabolic non-competitive inhibitor of tyrosinase. nih.gov The simulations supported the experimental findings by demonstrating that the binding of fumaric acid induces regional changes in the enzyme's active site. nih.gov By identifying the specific amino acid residues involved and the nature of the chemical interactions (e.g., hydrogen bonds), these computational methods provide a detailed hypothesis of the inhibition mechanism, which can guide the development of more potent inhibitors. nih.govnih.gov

Table 3: Key Interactions of Fumaric Acid with Tyrosinase from Molecular Docking

| Interacting Residue | Type of Interaction |

|---|---|

| HIS263 | Key interaction at the active site |

| HIS85 | Key interaction at the active site |

| Not Specified | Four significant hydrogen bonds |

Data from a computational docking study of fumaric acid with tyrosinase. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Fumaric acid |

| Pyrazinamide |

| Isoniazid |

Lack of Specific Research Hinders Detailed Computational Analysis of this compound's Structure-Activity Relationship

Despite the importance of understanding the relationship between a molecule's structure and its biological activity, a comprehensive computational analysis of the structure-activity relationship (SAR) for this compound and its derivatives appears to be a notable gap in the existing scientific literature. Extensive searches for dedicated computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling or molecular docking focused specifically on this compound, have not yielded detailed research findings or specific data tables that would typically underpin such an analysis.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug design. They investigate how the chemical structure of a compound influences its biological effects. Computational methods, including QSAR and molecular docking, are powerful tools used to predict the activity of new compounds and to understand the molecular interactions that govern their efficacy. These in silico techniques can significantly accelerate the drug discovery process by identifying promising candidates and optimizing their properties before engaging in more resource-intensive laboratory synthesis and testing.

While research exists on the biological activities of the parent compound, fumaric acid, and its diester derivatives, there is a conspicuous absence of similar computational studies for this compound, which is the monoamide of fumaric acid. This lack of specific data prevents a detailed discussion and the creation of informative data tables that would typically illustrate the findings of SAR studies. Such tables would usually detail the structural modifications of this compound derivatives and their corresponding computationally predicted or experimentally determined biological activities.

For a thorough computational SAR study of this compound, researchers would typically explore how modifications to its core structure—such as substitutions on the amide nitrogen or the carboxylic acid group—affect its interaction with a specific biological target. This would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with biological activity to build predictive models.

The absence of such published research means that a detailed, evidence-based article on the computational and theoretical chemistry of this compound's SAR cannot be constructed at this time. Future research in this area would be invaluable for unlocking the potential therapeutic applications of this compound derivatives.

Environmental Fate and Biotransformation of Fumaramic Acid

Biodegradation Pathways of Fumaramic Acid in Environmental Systems

Microbial Degradation Processes in Aquatic and Terrestrial Environments

Kinetics and Products of Environmental Transformation

There is a lack of specific data regarding the kinetics (degradation rates) and the definitive transformation products of this compound under typical environmental conditions. While it can be postulated that the primary biodegradation product would be fumaric acid, further degradation into common metabolic intermediates would follow. The kinetics would be highly dependent on environmental factors such as microbial population density, temperature, pH, and nutrient availability, none of which have been specifically studied for this compound.

Advanced Oxidation Processes and Chemical Degradation Mechanisms of this compound

Advanced Oxidation Processes (AOPs) are recognized for their effectiveness in degrading recalcitrant organic compounds. However, specific research applying these methods to this compound is sparse. The degradation mechanisms described below are based on general principles of radical chemistry and studies on the structurally similar compound, fumaric acid.

Radical-Mediated Degradation Pathways (e.g., Sulfate Radical Oxidation, Hydroxyl Radical Reactions)

Advanced oxidation processes generate highly reactive species like hydroxyl radicals (•OH) and sulfate radicals (SO₄•⁻) that can degrade organic pollutants. wikipedia.orgfrontiersin.org

Hydroxyl Radical (•OH) Reactions : The hydroxyl radical is a powerful, non-selective oxidizing agent. wikipedia.org Its reaction with a molecule like this compound would likely proceed via addition to the carbon-carbon double bond, a known reaction pathway for unsaturated compounds like fumaric acid. researchgate.netnih.gov This would initiate a series of oxidation reactions leading to the breakdown of the molecule.

Sulfate Radical (SO₄•⁻) Oxidation : The sulfate radical is another strong oxidant with a longer half-life and greater selectivity for electron-rich compounds compared to the hydroxyl radical. nih.govnih.gov Studies on fumaric acid have shown that SO₄•⁻ is the primary radical responsible for its degradation in certain AOP systems, such as the Fe(II)/peroxymonosulfate system, particularly at lower chloride concentrations. nih.govresearchgate.netproquest.com It is plausible that sulfate radicals would also effectively degrade this compound, likely by attacking the double bond or the amide group.

Formation of Chlorinated and Other Byproducts During Degradation

In aqueous environments containing chloride ions (Cl⁻), such as wastewater, AOPs can lead to the formation of chlorinated byproducts. During the sulfate radical-based degradation of the related compound fumaric acid, the presence of chloride ions was found to have a significant impact. At chloride concentrations above 5 mM, the dichlorine radical anion (Cl₂•⁻) became the primary species responsible for degradation. nih.govresearchgate.netproquest.com This process led to the identification of several chlorinated organic byproducts and an accumulation of adsorbable organic halogen (AOX). nih.govresearchgate.netproquest.com Given these findings, it is highly probable that the degradation of this compound under similar conditions would also result in the formation of various chlorinated byproducts, though their specific identities have not been investigated.

Biotechnological Production and Process Optimization for Fumaramic Acid

Strain Engineering for Enhanced Fumaramic Acid Bioproduction

The foundation of a successful biotechnological process lies in the development of highly efficient microbial cell factories. Through targeted genetic and metabolic modifications, researchers have made significant strides in improving the yield, titer, and productivity of this compound.

Metabolic engineering aims to rationally modify the intricate network of biochemical pathways within a microorganism to channel the flow of carbon towards the desired product, in this case, this compound. Both fungal and bacterial systems have been explored as platforms for this purpose, with each presenting unique advantages and challenges.

Fungal Platforms: Filamentous fungi, particularly species of the genus Rhizopus, such as Rhizopus oryzae, are natural producers of fumaric acid and have been a primary focus of metabolic engineering efforts. inrs.ca The key metabolic pathway for fumaric acid overproduction in these fungi is the reductive tricarboxylic acid (TCA) cycle, which occurs in the cytosol. inrs.ca This pathway involves the fixation of CO2, highlighting a key difference from the mitochondrial TCA cycle. inrs.ca

Bacterial Platforms: Escherichia coli and Saccharomyces cerevisiae have emerged as attractive alternative platforms for this compound production due to their well-characterized genetics and the availability of advanced genetic tools, which facilitates more straightforward metabolic engineering compared to filamentous fungi. researchgate.netnih.gov

In E. coli, a common strategy involves redirecting carbon flux through the glyoxylate shunt by deleting the iclR gene, which is a repressor of the glyoxylate shunt operon. nih.gov To prevent the conversion of fumaric acid to other compounds, genes encoding for fumarases (fumA, fumB, and fumC) are often deleted. nih.gov Further enhancements have been achieved by overexpressing key enzymes like phosphoenolpyruvate carboxylase (PPC) to boost the supply of precursors to the TCA cycle. nih.gov

Saccharomyces cerevisiae, a robust and acid-tolerant yeast, is another promising candidate. nih.gov A key initial step in engineering this yeast for fumaric acid production is the disruption of the native FUM1 gene, which encodes for fumarase, an enzyme that converts fumaric acid to malic acid. nih.govnih.gov This deletion prevents the degradation of the desired product. To further enhance production, heterologous genes from high-producing organisms like R. oryzae, such as those encoding for pyruvate carboxylase (PYC) and malate dehydrogenase (MDH), have been expressed in S. cerevisiae. researchgate.net

Building upon the foundational metabolic engineering strategies, specific genetic modifications are employed to further boost the yield and productivity of this compound. These approaches range from targeted gene knockouts and overexpression to the introduction of entirely new functionalities.

In E. coli, a systematic approach of gene deletions has proven effective. After the initial modifications to activate the glyoxylate shunt and block fumarate (B1241708) conversion, further deletions of genes like arcA (a global regulator of aerobic respiration) and ptsG (a component of the glucose phosphotransferase system) have been shown to reinforce the oxidative TCA cycle flux, leading to increased fumaric acid accumulation. nih.gov The deletion of the aspA gene, which encodes for aspartase, prevents the conversion of fumaric acid to L-aspartic acid. nih.gov To enhance glucose uptake and, consequently, productivity, the native promoter of the galactose permease gene (galP) has been replaced with a stronger promoter. nih.gov

For S. cerevisiae, after the initial deletion of the FUM1 gene, the introduction and overexpression of genes from the reductive TCA cycle of R. oryzae have been a key strategy. researchgate.net The overexpression of the RoPYC gene, encoding pyruvate carboxylase from R. oryzae, has been shown to significantly increase fumaric acid production. nih.govresearchgate.net Furthermore, enhancing the export of fumaric acid from the cell is crucial for preventing feedback inhibition and increasing the final titer. The introduction of the SFC1 gene, which encodes a succinate-fumarate transporter, has led to a notable improvement in fumaric acid accumulation in the fermentation broth. nih.govresearchgate.net

In R. oryzae, mutagenesis coupled with selection has been a traditional approach for strain improvement. For instance, mutants with resistance to allyl alcohol, a toxic analog of ethanol, have been selected to isolate strains with reduced ethanol production and consequently higher fumaric acid yields. researchgate.net More targeted approaches, such as overexpressing the endogenous fumarase gene (fumR), have also been investigated. While this particular modification did not lead to an increase in fumaric acid, it did result in a significant increase in malic acid production, demonstrating the potential of genetic modification to control the product profile. aiche.org

Below is a table summarizing the impact of various genetic modifications on fumaric acid production in different microbial platforms.

| Microorganism | Genetic Modification | Fumaric Acid Titer (g/L) | Fumaric Acid Yield (g/g substrate) | Productivity (g/L/h) |

| Escherichia coli | ΔiclR, ΔfumA, ΔfumB, ΔfumC | 1.45 | - | - |

| Escherichia coli | ΔiclR, ΔfumA, ΔfumB, ΔfumC, overexpression of ppc | 4.09 | - | - |

| Escherichia coli | Final engineered strain CWF812 (multiple modifications) in fed-batch | 28.2 | 0.389 | 0.448 |

| Saccharomyces cerevisiae | ΔFUM1 | 0.61 | - | - |

| Saccharomyces cerevisiae | ΔFUM1, overexpression of RoPYC | 1.134 | - | - |

| Saccharomyces cerevisiae | ΔFUM1, overexpression of RoPYC and SFC1 | 1.675 | - | - |

| Saccharomyces cerevisiae | ΔFUM1Ckr_fum + mae1 (aerobic) | 0.98 | - | - |

| Saccharomyces cerevisiae | ΔFUM1(ss)Ckr_fum + mae1 (aerobic) | 1.11 | - | - |

| Rhizopus oryzae | Mutant ME-UN-8 (reduced ADH activity) | 56.2 | 0.54 | - |

Beyond the well-established platforms of E. coli, S. cerevisiae, and R. oryzae, researchers are exploring other microorganisms with inherent characteristics that may be advantageous for this compound production. The isolation and engineering of novel strains hold the potential to overcome some of the limitations of conventional production hosts.

While R. oryzae is a potent natural producer, the complexities associated with its filamentous growth and the challenges in its genetic manipulation have prompted the search for alternative fungal strains. inrs.ca The screening of various fungal isolates from natural environments has led to the identification of new strains with the potential for fumaric acid production. peerj.com For example, fungal isolate K20 has been shown to produce fumaric acid from oil palm empty fruit bunch-derived glucose. peerj.com

The development of recombinant strains of other yeasts, such as Torulopsis glabrata, has also been investigated. nih.gov By leveraging the unique metabolic pathways of these alternative hosts, it may be possible to develop more efficient and robust production systems. The continuous exploration of microbial diversity, coupled with advanced strain development techniques, is crucial for the future of this compound biosynthesis.

Fermentation Process Design and Optimization for this compound

The design and optimization of the fermentation process are as critical as strain engineering for achieving high-level production of this compound. Careful control of bioreactor parameters and a thorough understanding of substrate utilization and metabolic fluxes are essential for maximizing productivity and yield.

Several physical and chemical parameters within the bioreactor significantly impact the metabolic activity of the microorganisms and, consequently, this compound production.

pH and Neutralizing Agents: The pH of the fermentation medium is a critical parameter. For R. oryzae, maintaining a controlled pH is necessary for optimal growth and fumaric acid production. nih.gov Calcium carbonate (CaCO₃) is a commonly used neutralizing agent that also serves as a source of CO₂ for the reductive TCA cycle. nih.gov However, the low solubility of the resulting calcium fumarate can lead to high viscosity in the fermentation broth. nih.gov Alternative neutralizing agents such as sodium bicarbonate (NaHCO₃) have been investigated. While NaHCO₃ can simplify downstream processing due to the higher solubility of sodium fumarate, it has been shown to result in lower fumaric acid yields and productivity compared to CaCO₃. proquest.com In a study with immobilized R. oryzae, a pH of 4 was found to be optimal for achieving a high fumaric acid yield. up.ac.za

Aeration and Dissolved Oxygen: Aeration is another crucial factor, as the production of fumaric acid by R. oryzae is an aerobic process. Controlling the dissolved oxygen level is important for maximizing productivity. For instance, a patented process by DuPont highlighted the importance of maintaining dissolved oxygen levels between 30% and 80% for the production of carboxylic acids, including fumaric acid. nih.gov

Bioreactor Configuration: The type of bioreactor can also influence fermentation performance. While batch bioreactors are commonly used, other configurations such as bubble column reactors, biofilm reactors, and fluidized beds have been explored. mdpi.com For example, a 10-L bubble column fermenter has been shown to achieve high volumetric productivity for fumaric acid production by R. oryzae. proquest.com Immobilization of fungal cells on a support material can offer advantages in terms of cell retention and reuse, potentially leading to higher productivity. peerj.com

The following table provides a summary of the effects of different bioreactor parameters on this compound production.

| Parameter | Condition | Microorganism | Fumaric Acid Titer (g/L) | Fumaric Acid Yield (g/g substrate) | Productivity (g/L/h) |

| Neutralizing Agent | CaCO₃ | Rhizopus oryzae | - | - | - |

| NaHCO₃ | Rhizopus oryzae | - | - | - | |

| pH | 4 | Immobilized Rhizopus oryzae | - | 0.93 | - |

| Bioreactor Type | 3-L air-lift fermenter | Fungal isolate K20 | 44 | 0.39 | 0.41 |

| 10-L bubble column | Rhizopus oryzae | - | - | 1.20 |

A deep understanding of how microbial cells utilize substrates and distribute carbon through their metabolic networks is fundamental for rational process optimization.

Substrate Utilization: Glucose is the most common carbon source used for this compound production. nih.gov However, the utilization of alternative, more cost-effective feedstocks is a key area of research. Lignocellulosic biomass, which is rich in glucose and xylose, is an attractive alternative. R. oryzae has been shown to be capable of co-fermenting glucose and xylose to produce fumaric acid. mdpi.com However, the productivity from xylose is generally lower than from glucose. mdpi.com Glycerol, a byproduct of biodiesel production, has also been explored as a substrate for engineered E. coli, resulting in high titers of fumaric acid. researchgate.net

Carbon Flux Analysis: ¹³C-Metabolic flux analysis (¹³C-MFA) is a powerful tool for quantifying the in vivo fluxes through metabolic pathways. mdpi.com This technique involves feeding the cells with a ¹³C-labeled substrate and analyzing the labeling patterns in the resulting metabolites. mdpi.com By applying ¹³C-MFA, researchers can identify metabolic bottlenecks and competing pathways, providing valuable insights for targeted metabolic engineering. For example, carbon flux analysis in R. oryzae has revealed that at low pH, the carbon flux is altered to support essential cellular functions, which can impact fumaric acid production. mdpi.com Understanding the distribution of carbon between the TCA cycle, the reductive TCA cycle, and byproduct formation pathways is crucial for designing strategies to maximize the carbon flux towards fumaric acid. mdpi.com

Downstream Processing and Separation Techniques for this compound Recovery from Fermentation Broth

A common and straightforward method for recovery is precipitation . After removing the microbial biomass by filtration, the fermentation broth is acidified, typically to a pH of around 2.0 with sulfuric acid. researchgate.net Subsequent cooling of the acidified broth causes the fumaric acid to crystallize due to its reduced solubility. researchgate.net A two-stage precipitation process has been described for recovering fumaric acid from fermented oil palm empty fruit bunches, achieving a recovery yield of 81.2% and a purity of 83.5%. mdpi.com Similarly, a two-stage precipitation method applied to a complex fermentation medium containing spent sulfite liquor resulted in a 68.3% recovery yield, which could be increased to 81.4% by implementing process integration to minimize waste. researchgate.net

Adsorption is another effective technique. Activated carbon has shown a high adsorption capacity for fumaric acid (approximately 200 mg/g) at a low pH, with good selectivity over other components like glucose and malic acid. researchgate.net The adsorbed fumaric acid can then be desorbed using an organic solvent like acetone. This integrated process of adsorption followed by desorption has achieved a high recovery yield of 93% in a fixed-bed column, with the final product purity reaching about 98% after a water sweeping step. researchgate.net Both the activated carbon and the acetone can be recovered and reused, making the process economically attractive despite the initial capital investment. researchgate.net

Other promising, though less studied for this compound specifically, downstream processing techniques include membrane-based separations like electrodialysis and reactive extraction . nih.gov A hybrid system combining nanofiltration, bipolar electrodialysis, and reactive extraction has been proposed for the separation of fumaric acid from fermentation broth. mdpi.com

The choice of neutralizing agent during fermentation can also influence the downstream processing. While calcium carbonate is often used, it can cause viscosity problems due to the low solubility of the resulting calcium fumarate. nih.gov Using sodium-based neutralizing agents like NaHCO3 can simplify downstream processing because the resulting sodium fumarate is more soluble, eliminating the need for heating to recover the product. nih.govpurdue.edu

Integration of this compound Bioproduction into Biorefinery Concepts

The integration of this compound production into biorefinery models is a key strategy for enhancing the economic viability and sustainability of the process. ucm.esresearchgate.net Biorefineries aim to utilize biomass to produce a range of products, including biofuels, chemicals, and materials, analogous to how petroleum refineries produce multiple products from crude oil. mdpi.com Fumaric acid is considered a key platform chemical that can be produced from biomass. mdpi.comresearchgate.net

Utilization of Renewable and Waste Biomass as Feedstocks for this compound Production

A significant advantage of biotechnological production is the ability to use a wide variety of renewable and low-cost feedstocks, moving away from reliance on petroleum-based sources. researchgate.netnih.gov This approach aligns with the principles of a circular economy and waste valorization. researchgate.netmdpi.com

Lignocellulosic Biomass: This is the most abundant renewable resource and includes agricultural residues like sugarcane bagasse, corncob, and oil palm empty fruit bunches. nih.govlsuagcenter.com These materials are rich in cellulose and hemicellulose, which can be hydrolyzed to release fermentable sugars like glucose and xylose. lsuagcenter.com

Corncob: Simultaneous saccharification and fermentation (SSF) of hydrolyzed corncob by Rhizopus oryzae has yielded up to 41.32 g/L of fumaric acid. mdpi.com

Sugarcane Bagasse: Syrup from dilute ammonia-pretreated energy cane bagasse has been successfully used as a carbon source for fumaric acid fermentation. lsuagcenter.com

Oil Palm Empty Fruit Bunches (EFBs): These have been investigated for fumaric acid production through a separate hydrolysis and fermentation process using Rhizopus oryzae. mdpi.comnih.gov

Agro-industrial Wastes and Byproducts: These streams are often rich in sugars and other nutrients, making them ideal substrates for fermentation. proquest.com

Apple Pomace: A waste product from the juice industry, apple pomace ultrafiltration sludge has been used with R. oryzae to produce 25.2 g/L of fumaric acid. mdpi.com

Soybean Cake and VHP Sugar: A combination of soybean cake hydrolysate (from biodiesel production) and very high polarity (VHP) sugar (from sugarcane mills) has been used to produce up to 40 g/L of fumaric acid with a yield of 0.86 g/g of total consumed sugars. bohrium.com

Brewery Wastewaters: These wastewaters, which have a high organic content, have been used as a substrate for R. oryzae, yielding 31.3 g/L of fumaric acid. mdpi.com

Food Waste: The liquid fraction of food waste has been used to produce 32.68 g/L of fumaric acid by Rhizopus arrhizus. researchgate.net

Crude Glycerol: A byproduct of the biodiesel industry, crude glycerol has been explored as a co-substrate with glucose to improve the cost-effectiveness of the process. mdpi.com

Sustainable and Green Chemistry Aspects of this compound Bioproduction

The shift from petrochemical synthesis to biotechnological production of this compound is driven by the principles of sustainable development and green chemistry. inrs.caresearchgate.net The petrochemical route involves the oxidation of n-butane or benzene to maleic anhydride (B1165640), followed by isomerization to fumaric acid, a process reliant on fossil fuels and potentially hazardous catalysts. nih.govmdpi.com

Key Sustainability Advantages of Bioproduction:

Renewable Feedstocks: As detailed above, bioproduction utilizes renewable biomass and waste streams, reducing dependence on finite fossil resources. proquest.com

Carbon Fixation: The fermentation process, particularly the reductive tricarboxylic acid (TCA) cycle pathway used by fungi like Rhizopus, involves the fixation of CO2. nih.govmdpi.com This offers a means of carbon capture and utilization, contributing to a lower carbon footprint. proquest.com

Milder Operating Conditions: Fermentation typically occurs under moderate conditions of temperature and pressure, unlike the high temperatures required for chemical synthesis. researchgate.net

Reduced Environmental Pollution: By replacing petroleum-based feedstocks and harsh chemical processes, bioproduction can mitigate the release of toxic compounds and greenhouse gases associated with traditional chemical manufacturing. proquest.com

Green Chemistry Metrics: The "greenness" of a chemical process can be quantitatively assessed using various metrics. While specific studies applying the full suite of green chemistry metrics to this compound bioproduction are emerging, the principles clearly favor the biological route over the petrochemical one.

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. The bioproduction of fumaric acid from glucose has a theoretical mass yield of around 88%, while the chemical route from maleic anhydride boasts a higher yield of about 112%. mdpi.com However, this comparison does not account for the upstream environmental burden of producing the petrochemical feedstock.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor quantifies the amount of waste produced per unit of product. The bioprocess, especially when integrated into a biorefinery that valorizes side streams, has the potential for a significantly lower E-factor than the multi-step petrochemical process which generates byproducts and requires solvent-intensive purification steps. nih.gov

Process Mass Intensity (PMI): This metric, strongly advocated by the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR), considers the total mass of materials (water, solvents, raw materials, reagents) used to produce a certain mass of the final product. Given the aqueous nature of fermentation, the PMI for fumaric acid bioproduction can be high, but the use of waste streams as inputs and the potential for water recycling can improve this metric.

Future Directions and Emerging Research Avenues for Fumaramic Acid

Fumaramic acid, an amide derivative of fumaric acid, is poised at the intersection of critical biological pathways and innovative materials science. While its parent compound, fumaric acid, is well-studied as a key intermediate in the tricarboxylic acid (TCA) cycle and a precursor for industrial polymers, this compound itself represents a frontier for scientific exploration. wikipedia.orghmdb.caresearchgate.net Emerging research is beginning to illuminate its potential, suggesting future directions that span from advanced biomedical diagnostics to the creation of novel, functional materials. This article explores the prospective research avenues that are set to define the future landscape of this compound science.

Q & A

Q. What are the established protocols for synthesizing fumaramic acid in laboratory settings?

this compound is synthesized via enzymatic hydrolysis or chemical methods. A common protocol involves the enzymatic hydrolysis of N-formylfumaramide (NFF) using deformylases, monitored via UV spectrophotometry (absorbance at 290 nm, ε = 121 cm⁻¹M⁻¹ for this compound) . Alternatively, chemical synthesis employs maleic anhydride and ammonium hydroxide under controlled pH, followed by crystallization. Purity is confirmed via HPLC (e.g., Phenomenex Luna C18 column) and NMR (¹H at 400–600 MHz) .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy : UV-Vis spectroscopy identifies conjugation patterns (λmax ~290 nm). ¹H-NMR detects proton environments (e.g., vinyl protons at δ 6.5–7.0 ppm, amide protons at δ 8.0–8.5 ppm) .

- Crystallography : X-ray diffraction (e.g., Hirshfeld refinement) resolves molecular packing and hydrogen-bonding networks. Topological analysis of experimental electron density maps (e.g., using X-ray constrained Hartree-Fock wavefunctions) quantifies charge distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental electron density maps and theoretical models in this compound structural analysis?

Discrepancies arise from approximations in density functional theory (DFT) or multipole refinement. To address this:

- Combine X-ray diffraction data with ab initio quantum mechanical calculations (e.g., X-ray constrained wavefunction refinement) .

- Validate models using Bader's quantum theory of atoms in molecules (QTAIM) to analyze bond critical points .

- Compare experimental vs. theoretical deformation density maps to identify missing electron correlation effects .

Q. What role does this compound play in the biosynthesis of benzylisoquinoline alkaloids?

this compound acts as a precursor in the biosynthesis of Hypecoum erectum alkaloids. It conjugates with asparagine derivatives via ATP-dependent amide ligases (e.g., DdaG/DdaF), forming fumaramoyl-dipeptide scaffolds. This step is critical for generating bioactive alkaloids like hypecorine .

Q. How do pH and photoisomerization affect the degradability of this compound derivatives in responsive materials?

this compound derivatives exhibit pH-dependent hydrolysis due to the labile amide bond. Under acidic conditions (pH < 5), rapid cleavage occurs via protonation of the carbonyl group. Photoisomerization (e.g., UV irradiation at 254 nm) of the maleamate-fumaramate system can modulate degradation kinetics, enabling controlled release in drug delivery systems .

Methodological Considerations

Table 1: Key Analytical Parameters for this compound

Data Contradiction Analysis

For structural studies, discrepancies between experimental and theoretical bond lengths (e.g., C=O in amide groups) may arise from dynamic disorder or thermal motion. Mitigation strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.